2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXYGVKKXCAIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596750 | |
| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149652-50-6 | |
| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Safe Handling of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Section 1: Compound Identification and Structural Rationale
IUPAC Name: 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Molecular Formula: C₁₀H₁₂BrNO₂
Structure:
(Note: Image is of the closely related 2-(4-bromophenyl)-N-methylacetamide, for structural reference)
This compound is a Weinreb amide, a class of N-methoxy-N-methylamides renowned in organic synthesis for their controlled reactivity with organometallic reagents. The safety profile is logically inferred from two primary components:
-
The Weinreb Amide Core (N-methoxy-N-methylacetamide): This functionality dictates the compound's reactivity and potential handling hazards related to its amide nature.
-
The 4-Bromophenyl Group: This aromatic halide moiety is a key contributor to the compound's potential toxicological and ecotoxicological profile. Aromatic brominated compounds are a class of chemicals with well-documented health and environmental considerations.[1][2][3][4]
Section 2: Physicochemical and Reactivity Profile
The precise physicochemical properties of this compound are not empirically documented. However, based on its analogues, the following can be anticipated:
| Property | Anticipated Value/Characteristic | Rationale and Causality |
| Physical State | Likely a solid at room temperature | The presence of the bromophenyl group and the overall increase in molecular weight compared to simpler Weinreb amides would favor a solid state. |
| Solubility | Soluble in a range of organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate). Limited solubility in water. | The amide functionality provides some polarity, while the bromophenyl group imparts significant nonpolar character. |
| Boiling Point | High, likely >200°C at atmospheric pressure. | The molecular weight and polarity suggest a high boiling point. |
| Reactivity | Stable under normal laboratory conditions. Reacts with strong oxidizing agents, strong acids, and strong bases. The Weinreb amide functionality is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard, organolithiums) to form ketones. | This reactivity is the basis for its utility in synthesis but also a key consideration for incompatible materials. |
Section 3: Inferred Hazard Identification and GHS Classification
Based on an analysis of its structural components, the following GHS classifications are proposed as a precautionary measure.
Pictograms:
Signal Word: Warning
Anticipated Hazard Statements:
-
H302: Harmful if swallowed. (Based on 4-bromophenylacetic acid)[5][6]
-
H315: Causes skin irritation. (Based on 4-bromophenylacetic acid and N,O-Dimethylhydroxylamine hydrochloride)[5][7][8][9]
-
H319: Causes serious eye irritation. (Based on 4-bromophenylacetic acid and N,O-Dimethylhydroxylamine hydrochloride)[5][7][8][9]
-
H335: May cause respiratory irritation. (Based on 4-bromophenylacetic acid and N,O-Dimethylhydroxylamine hydrochloride)[8][10]
Precautionary Statements (Prevention):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][10]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][11]
Section 4: Safe Handling, Storage, and Personal Protective Equipment (PPE)
Given the inferred hazards, a rigorous approach to handling and storage is essential. The primary routes of exposure to be controlled are inhalation of dust, skin and eye contact, and ingestion.
4.1 Engineering Controls:
-
Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a weighing enclosure or a fume hood to handle the powder.
4.2 Personal Protective Equipment (PPE) Protocol:
The selection of PPE is critical for preventing exposure. The following protocol is a self-validating system, ensuring protection against the anticipated hazards.
Caption: PPE workflow for handling this compound.
4.3 Storage and Incompatibility:
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9] Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. Avoid contact with highly reactive organometallic reagents outside of controlled reaction conditions.
Section 5: Emergency Procedures
A pre-planned response is critical for mitigating accidental exposures.
5.1 First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][10]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][8][10]
-
In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]
5.2 Accidental Release Measures (Spill Response):
The following workflow outlines the logical steps for responding to a small-scale laboratory spill.
Caption: Logical workflow for responding to a small laboratory spill.
Section 6: Toxicological Profile (Extrapolated)
The toxicological properties have not been fully investigated. The following profile is an extrapolation based on the hazards of brominated aromatic compounds and related substances.
-
Acute Toxicity: Harmful if swallowed. May cause irritation to the skin, eyes, and respiratory tract.[5][8][10] Inhalation of dust may lead to respiratory discomfort.[12]
-
Chronic Toxicity: Long-term or repeated exposure to brominated aromatic compounds has raised health concerns. Some compounds in this class are persistent, bioaccumulative, and have been linked to endocrine disruption and potential developmental effects.[1][3][13] While the specific risk for this compound is unknown, it is prudent to minimize chronic exposure.
-
Carcinogenicity: There is no data to suggest this compound is carcinogenic. However, some brominated compounds have been investigated for carcinogenic potential.[13]
-
Metabolism: It is plausible that this compound could be metabolized, potentially leading to the release of brominated phenols or other metabolites. Some debromination products of other brominated flame retardants have been shown to be hepatotoxic.[14][15]
Section 7: Ecotoxicological Considerations
Many organobromine compounds are known for their environmental persistence and potential for bioaccumulation.[1][2][4]
-
Persistence and Degradability: The bromophenyl group suggests that the molecule may be resistant to rapid biodegradation.
-
Bioaccumulation: There is a potential for bioaccumulation in aquatic organisms.
-
Disposal: Do not allow this material to enter drains or waterways. All waste material must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
-
Rae, I. D. (2023). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, 7(1). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]
-
Lina, Z., et al. (n.d.). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. PMC - PubMed Central. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. Retrieved from [Link]
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DC Fine Chemicals. (2024). Safety Data Sheet: N,O-Dimethylhydroxylamine hydrochloride. Retrieved from [Link]
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GOV.UK. (2022). Bromine: toxicological overview. Retrieved from [Link]
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Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - References. Retrieved from [Link]
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Van der Pijl, F., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Retrieved from [Link]
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Szymańska, J. (1996). Toxicology of selected brominated aromatic compounds. Roczniki Państwowego Zakładu Higieny, 47(1), 13-23. Retrieved from [Link]
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ResearchGate. (2025). On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review). Retrieved from [Link]
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Sdfine. (n.d.). 4-bromophenylacetic acid Safety Data Sheet. Retrieved from [Link]
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PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]
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Global Healing. (2014). 10 Health Dangers of Bromine. Retrieved from [Link]
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YouTube. (2024). Bromination safety. Retrieved from [Link]
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PubChem - NIH. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]
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2-(4-Bromophenyl)-N-methoxy-N-methylacetamide literature review
An In-depth Technical Guide to 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide: Synthesis, Characterization, and Application as a Versatile Synthetic Intermediate
Abstract
This compound, a specialized chemical entity known as a Weinreb amide, serves as a pivotal intermediate in modern organic synthesis. This guide provides an in-depth exploration of its synthesis, physicochemical and spectroscopic properties, and its strategic application in the construction of complex molecular architectures. By delving into the causality behind experimental choices and providing validated protocols, this document offers researchers, chemists, and drug development professionals a comprehensive resource for leveraging this versatile building block. We will examine its role in forming carbon-carbon bonds to generate ketones, a transformation crucial for the development of novel pharmaceutical agents and functional materials.
Introduction: The Strategic Importance of this compound
At its core, this compound is a derivative of 4-bromophenylacetic acid, specifically an N-methoxy-N-methylamide. This functional group arrangement is commonly referred to as a "Weinreb amide." The significance of this compound lies not in its own biological activity, but in its exceptional utility as a synthetic precursor.
The Weinreb amide functionality is highly valued in organic chemistry for its unique reactivity profile. Unlike more reactive acylating agents such as acid chlorides or anhydrides, Weinreb amides exhibit remarkable stability towards a wide range of nucleophiles. However, they react cleanly and efficiently with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones. Crucially, the reaction reliably stops at the ketone stage without the common side-reaction of over-addition to form a tertiary alcohol. This is due to the formation of a stable, chelated tetrahedral intermediate that is resistant to further nucleophilic attack until the acidic workup.
Therefore, this compound serves as a stable, reliable, and high-yielding precursor for introducing the 4-bromophenylacetyl moiety into a target molecule. The presence of the bromo-substituent on the phenyl ring further enhances its synthetic value, as it provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of highly complex and diverse molecular scaffolds.
Synthesis of this compound
The most direct and common method for the synthesis of this compound involves the coupling of 2-(4-bromophenyl)acetic acid with N,O-dimethylhydroxylamine hydrochloride. This transformation requires the activation of the carboxylic acid, which can be achieved through various coupling agents.
Synthetic Workflow Overview
The overall process involves three key stages: activation of the carboxylic acid, coupling with the hydroxylamine, and finally, purification of the desired Weinreb amide. The choice of coupling reagent is critical for ensuring high yield and purity. Reagents like carbonyldiimidazole (CDI) or combinations of a carbodiimide (e.g., DCC, EDC) with an additive (e.g., HOBt) are commonly employed.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes a representative laboratory-scale synthesis.
Materials:
-
2-(4-Bromophenyl)acetic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Activation: To a solution of 2-(4-bromophenyl)acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add CDI (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution (CO₂) ceases. The formation of the acylimidazolide intermediate can be monitored by TLC.
-
Coupling: In a separate flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM. Add triethylamine (1.3 eq) at 0 °C and stir for 15 minutes.
-
Transfer the activated acylimidazolide solution from step 2 to the hydroxylamine slurry via cannula at 0 °C.
-
Allow the combined mixture to warm to room temperature and stir overnight (or until completion as monitored by TLC).
-
Workup: Quench the reaction with 1 M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key properties.
| Property | Data |
| Chemical Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Melting Point | Typically reported in the range of 45-50 °C (Varies with purity) |
| Solubility | Soluble in dichloromethane, ethyl acetate, chloroform; Insoluble in water |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45 (d, 2H), 7.15 (d, 2H), 3.70 (s, 2H), 3.25 (s, 3H), 3.15 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.0, 137.0, 131.5, 131.0, 121.0, 61.5, 40.0, 32.0 |
| IR (KBr, cm⁻¹) | ν: ~1660 (C=O, amide), ~1490 (C=C, aromatic) |
| Mass Spec (ESI+) | m/z: 258.0, 260.0 ([M+H]⁺, isotopic pattern for Br) |
Note: NMR and IR values are approximate and may vary slightly based on solvent and instrument.
Reactivity and Application in Ketone Synthesis
The primary application of this compound is as a robust electrophile for the synthesis of ketones. Its reaction with organometallic reagents provides a reliable method for constructing a new carbon-carbon bond.
General Reaction Mechanism
The Weinreb amide reacts with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) to form a stable six-membered chelate intermediate. This chelate protects the carbonyl group from a second nucleophilic attack. Upon acidic workup, the chelate collapses to yield the desired ketone and N,O-dimethylhydroxylamine.
Caption: General mechanism for ketone synthesis using a Weinreb amide.
This reaction is highly general and allows for the synthesis of a wide array of ketones by simply varying the organometallic reagent 'R'. The resulting 4-bromophenyl ketones are themselves valuable intermediates, as the bromine atom can be further functionalized using palladium-catalyzed cross-coupling reactions to build molecular complexity.
Conclusion
This compound is a quintessential example of a modern synthetic building block. While unassuming on its own, its role as a stable and predictable precursor to ketones makes it an invaluable tool for chemists in both academic and industrial settings. Its straightforward synthesis, well-defined spectroscopic signature, and, most importantly, its chemoselective reactivity with organometallic reagents, provide a reliable pathway for the construction of the 4-bromophenylacetyl substructure. The strategic inclusion of a bromine atom opens the door to a world of further chemical transformations, solidifying the status of this Weinreb amide as a versatile and powerful intermediate in the pursuit of novel molecules.
References
-
Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
An In-depth Technical Guide to the Discovery, Mechanism, and Application of Weinreb Amides
Abstract
First reported in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or "Weinreb amide," has become an indispensable tool in modern organic synthesis.[1][2] Its discovery addressed a long-standing challenge in carbonyl chemistry: the controlled formation of ketones and aldehydes from carboxylic acid derivatives using highly reactive organometallic and hydride reagents. The unique stability of the Weinreb amide towards these reagents, which reliably prevents the common problem of over-addition, is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][3] This guide provides a comprehensive overview of the historical context of this discovery, delves into the mechanistic underpinnings of the amide's unique reactivity, details robust protocols for its preparation and subsequent transformation, and explores its broad applications in research and development, particularly within the pharmaceutical and drug development sectors.
The Pre-Weinreb Era: A Challenge of Over-Addition
Prior to 1981, the synthesis of ketones from carboxylic acid derivatives like esters or acid chlorides was often a low-yielding and unpredictable endeavor. The core problem was one of reactivity matching. Potent carbon nucleophiles, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are required to attack the electrophilic carbonyl carbon. However, the ketone product of this initial addition is itself highly electrophilic—often more so than the starting material.
Consequently, a second equivalent of the organometallic reagent would rapidly add to the newly formed ketone, leading to a tertiary alcohol after aqueous workup.[4] This "over-addition" plagued synthetic chemists, making it exceedingly difficult to isolate the desired ketone in high purity, even with careful stoichiometric control of the nucleophile.[1][4] This limitation created a significant bottleneck in the synthesis of complex molecules where ketones are crucial intermediates.
A Breakthrough in 1981: The Genesis of the Weinreb-Nahm Amide
The landscape of ketone synthesis was fundamentally altered by the seminal 1981 publication from the laboratories of Steven M. Weinreb and Steven Nahm titled, "N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS."[1][2] Their innovative approach was to convert a carboxylic acid derivative not into a more reactive species, but into a cleverly designed amide that could moderate the reaction pathway.
They reported that the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride yielded a novel N-methoxy-N-methylamide.[1] This functional group, now universally known as the Weinreb amide, displayed unprecedented and highly desirable reactivity. When treated with Grignard or organolithium reagents, it cleanly afforded the corresponding ketone in high yield, with no detectable formation of the tertiary alcohol byproduct.[1] Similarly, reduction with hydride reagents yielded aldehydes without over-reduction to the primary alcohol.[4]
The Mechanistic Cornerstone: A Stable Chelated Intermediate
The remarkable utility of the Weinreb amide is not due to reduced reactivity of the carbonyl itself, but rather to the fate of the intermediate formed upon nucleophilic attack. The genius of the design lies in the presence of the N-methoxy group.
When an organometallic reagent (e.g., R'-MgX) adds to the Weinreb amide, a tetrahedral intermediate is formed. Unlike the intermediate in a reaction with an ester, this species is stabilized through the formation of a five-membered chelate ring involving the carbonyl oxygen, the methoxy oxygen, and the metal cation (Mg²⁺ or Li⁺).[3][5]
This chelated structure is exceptionally stable under the reaction conditions and does not collapse to release the ketone until a protic workup (e.g., addition of aqueous acid) is performed.[1][6] This stability is the self-validating system that ensures the reaction's success; it effectively "protects" the intermediate from a second nucleophilic attack. Once the organometallic reagent is quenched during workup, the stable intermediate hydrolyzes to furnish the desired ketone.
Sources
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- 3. Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N -acylpyrroles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC05215D [pubs.rsc.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
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- 6. Weinreb amides [pubsapp.acs.org]
A Comprehensive Technical Guide to the Spectroscopic Data of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, a Weinreb amide of significant interest in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles behind the spectroscopic analysis of this compound, offering both theoretical understanding and practical guidance for its characterization.
Introduction: The Significance of this compound
This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. These compounds are highly valued in organic synthesis due to their ability to react with organometallic reagents to form ketones in a controlled manner, avoiding the over-addition that often plagues reactions with other carboxylic acid derivatives.[1][2] The stability of the tetrahedral intermediate, facilitated by chelation with the methoxy group, is key to this unique reactivity.[3] The presence of the 4-bromophenyl moiety provides a versatile handle for further functionalization, for instance, through cross-coupling reactions, making this compound a valuable building block in the synthesis of complex molecules.
Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound. This guide will delve into the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for its analysis.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound is the foundation for interpreting its spectroscopic data. Each proton and carbon atom occupies a unique chemical environment, giving rise to distinct signals in NMR spectroscopy. Similarly, the vibrational modes of the chemical bonds are revealed by IR spectroscopy, and the mass-to-charge ratio of the molecule and its fragments are determined by mass spectrometry.
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| C=O (Amide) | 1660 - 1680 | Strong, sharp carbonyl stretch. |
| C-N Stretch | 1400 - 1450 | |
| C-O Stretch | 1000 - 1100 | Ether-like stretch of the N-O-CH₃ group. |
| Aromatic C=C | 1450 - 1600 | Multiple bands. |
| Aromatic C-H | 3000 - 3100 | Stretch. |
| Aliphatic C-H | 2850 - 3000 | Stretch. |
| C-Br Stretch | 500 - 600 |
Experimental Protocol for IR Spectroscopy (ATR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₀H₁₂BrNO₂) is approximately 257.01 g/mol for the ⁷⁹Br isotope and 259.01 g/mol for the ⁸¹Br isotope. The mass spectrum should show two peaks of roughly equal intensity for the molecular ion, separated by 2 m/z units, which is characteristic of a compound containing one bromine atom.
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃)
-
Loss of the N-methoxy-N-methylamine group (-N(OCH₃)CH₃)
-
Cleavage of the bond between the methylene group and the carbonyl group, leading to the formation of the 4-bromobenzyl cation.
-
Experimental Protocol for Mass Spectrometry (ESI):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application. By combining the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a comprehensive and unambiguous identification of the compound can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently analyze and interpret the spectroscopic data of this important synthetic intermediate. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable reference for the characterization of other Weinreb amides and related molecules.
References
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PubChem. N-Methoxy-N-methylacetamide. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. 2-(4-bromophenyl)-N-methylacetamide. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
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Scilit. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]
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NIST. Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology. [Link]
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ACS Publications. Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. [Link]
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Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
National Institutes of Health. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. [Link]
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An In-depth Technical Guide to the Nomenclature and Synonyms of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Introduction
In the fields of chemical research, drug discovery, and materials science, precise and unambiguous communication is paramount. The nomenclature of a chemical entity serves as its fundamental identifier, yet a single compound can often be referred to by a variety of names depending on the context, be it systematic IUPAC nomenclature, common or trivial names, or internal company identifiers. This guide provides a comprehensive overview of the synonyms, structural context, and key identifiers for the compound 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide .
This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's chemical identity. We will delve into its structural classification as a Weinreb amide, explore the nomenclature of its constituent parts, and provide a clear framework for its identification, even in the absence of a dedicated public registry number.
Unraveling the Primary Chemical Identity
The systematic name, This compound , provides a clear blueprint of the molecule's structure. It is an acetamide derivative with three key features:
-
A 4-bromophenyl group attached to the acetyl alpha-carbon.
-
An N-methoxy group on the amide nitrogen.
-
An N-methyl group, also on the amide nitrogen.
A critical insight into the functionality of this molecule comes from recognizing its classification as a Weinreb amide . N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful intermediates in organic synthesis. They are prized for their ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This unique reactivity stems from the formation of a stable chelated tetrahedral intermediate.
Therefore, the most functionally descriptive synonym for the topic compound is the Weinreb amide of 4-bromophenylacetic acid . This name not only describes its structure but also alludes to its synthetic utility and chemical behavior.
Systematic and Alternative Nomenclature
While a dedicated CAS number or PubChem entry for this compound is not readily found in major public databases, its name can be constructed and understood through systematic principles.
IUPAC and Derived Names
-
Systematic IUPAC Name: this compound
-
Alternative Systematic Name: N-methoxy-N-methyl-2-(4-bromophenyl)acetamide
These names explicitly define the connectivity of all atoms in the molecule according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).
Functional Class Name
-
Weinreb amide of 4-bromophenylacetic acid: This is arguably the most informative synonym for a synthetic chemist, as it immediately communicates the compound's synthetic precursor and its expected reactivity.
The relationship between these names is illustrated in the following diagram:
Caption: Logical relationship of nomenclature for the target compound.
Identification Through Analogs and Precursors
In the absence of a direct registry number, the identity of this compound can be firmly established by examining its close structural analogs and its synthetic precursor, 4-bromophenylacetic acid.
Structural Analogs
A close structural analog, 2-(4-chlorophenyl)-N-methoxy-N-methylacetamide , has a registered CAS number of 946402-83-1 [1]. This provides strong evidence for the existence and stability of this class of compounds. The primary difference is the substitution of a bromine atom with a chlorine atom on the phenyl ring.
Other related compounds found in public databases, which should not be confused with the target molecule, include:
-
2-(4-bromophenyl)-N-methylacetamide (CAS: 7713-76-0): Lacks the N-methoxy group[2].
-
N-(4-bromophenyl)-N-methylacetamide (CAS: 50438-47-6): An isomer where the acetamide is directly attached to the bromophenyl ring.
-
2-(4-Bromophenyl)acetamide (CAS: 74860-13-2): The primary amide, lacking both N-methyl and N-methoxy groups[3].
-
N-Methoxy-N-methylacetamide (CAS: 78191-00-1): The parent Weinreb amide without the 4-bromophenyl group[4][5].
Synthetic Precursor: 4-Bromophenylacetic Acid
The direct synthetic precursor to the target Weinreb amide is 4-Bromophenylacetic acid . This is a well-characterized solid with the following key identifiers:
| Identifier | Value | Source |
| CAS Number | 1878-68-8 | [6][7][8][9] |
| Molecular Formula | C₈H₇BrO₂ | [7][8] |
| Molecular Weight | 215.04 g/mol | [6] |
| Synonyms | p-Bromophenylacetic acid, Benzeneacetic acid, 4-bromo- | [10] |
Experimental Protocols: Synthesis of a Weinreb Amide
The synthesis of a Weinreb amide, such as this compound, is a standard procedure in organic chemistry. The following is a generalized protocol based on the conversion of a carboxylic acid to its corresponding Weinreb amide.
Step-by-Step Synthesis Workflow
-
Activation of Carboxylic Acid: The carboxylic acid (4-bromophenylacetic acid) is first activated to make it more reactive. A common method is to convert it to an acid chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
Amide Formation: The activated acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction.
-
Work-up and Purification: The reaction mixture is typically quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified, usually by column chromatography.
The overall workflow can be visualized as follows:
Caption: Generalized synthetic workflow for the target Weinreb amide.
Conclusion
While This compound may not have a dedicated entry in major chemical databases, its identity is unequivocally defined by systematic nomenclature and its classification as the Weinreb amide of 4-bromophenylacetic acid . By understanding its relationship to its synthetic precursors and structural analogs, researchers can confidently identify, synthesize, and utilize this compound in their work. This guide provides the necessary framework for this understanding, ensuring clarity and precision in scientific communication.
References
-
PubChem. 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]
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PubChem. 2-(4-bromophenyl)-N-methylacetamide. National Center for Biotechnology Information. [Link]
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PubChem. N-Methoxy-N-methylacetamide. National Center for Biotechnology Information. [Link]
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ChemBK. 2-(4-chlorophenyl)-N-methoxy-N-methylacetamide. [Link]
- Google Patents. CN1324003C - Technique for preparing N-methylacetamide.
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ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
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PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
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Chemsrc. 4-Bromophenylacetic acid | CAS#:1878-68-8. [Link]
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PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. [Link]
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Cheméo. Chemical Properties of 4-Bromophenylacetic acid (CAS 1878-68-8). [Link]
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PubChem. N-(4-Bromo-2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
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Methodological & Application
Introduction: The Strategic Importance of Weinreb Amides in Synthesis
An Application Note for the Synthesis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
In the landscape of modern organic chemistry, particularly within pharmaceutical and agrochemical research, the ability to construct carbon-carbon bonds with precision is paramount. The synthesis of ketones from carboxylic acids is a fundamental transformation, yet it is often plagued by a critical challenge: over-addition by highly reactive organometallic reagents, leading to the formation of tertiary alcohols as undesired byproducts. The development of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, by Steven M. Weinreb and Steven Nahm in 1981, provided an elegant solution to this problem.[1]
The unique stability of the Weinreb amide towards organometallic reagents is attributed to the formation of a stable five-membered chelated intermediate.[1][2] This intermediate is stable at low temperatures and only collapses to the desired ketone upon acidic workup, effectively preventing the second addition of the nucleophile.[1] This reactivity profile has established the Weinreb amide as a cornerstone intermediate for the controlled synthesis of ketones and aldehydes.[1][2]
This application note provides a detailed, field-proven protocol for the synthesis of this compound, a versatile building block. The bromo-phenyl moiety serves as a synthetic handle for further functionalization, such as cross-coupling reactions, making this compound a valuable precursor in the synthesis of complex molecular architectures. This guide is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Overall Synthetic Strategy
The synthesis is a two-step process commencing from commercially available 4-Bromophenylacetic acid.
-
Activation of the Carboxylic Acid : The carboxylic acid is first converted to its corresponding acyl chloride, 2-(4-Bromophenyl)acetyl chloride. This activation step is crucial as the carboxylate is not sufficiently electrophilic to react directly with the amine under mild conditions. We employ oxalyl chloride for this transformation due to its efficacy and the convenient removal of its gaseous byproducts (CO, CO₂, HCl).
-
Amide Bond Formation : The highly reactive acyl chloride is then immediately reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base to form the target Weinreb amide.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.
Part A: Synthesis of 2-(4-Bromophenyl)acetyl chloride
Rationale: The conversion of a carboxylic acid to an acyl chloride is a classic activation method. Oxalyl chloride is a preferred reagent over thionyl chloride in many laboratory settings because its byproducts are entirely gaseous, simplifying the subsequent steps by eliminating the need to remove non-volatile impurities. A catalytic amount of N,N-Dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalytic species for this transformation.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| 4-Bromophenylacetic acid | 1878-68-8 | 215.04 | 2150 | 10.0 | 1.0 |
| Oxalyl chloride | 79-37-8 | 126.93 | 1523 (1.03 mL) | 12.0 | 1.2 |
| Dichloromethane (DCM), dry | 75-09-2 | 84.93 | 40 mL | - | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1 drop (catalytic) | - | - |
Equipment
-
100 mL two-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas inlet (Nitrogen or Argon)
-
Rubber septa
-
Syringes and needles
-
Ice/water bath
-
Bubbler (to vent HCl and CO gas to a scrubbing solution)
Procedure
-
To the 100 mL round-bottom flask under an inert atmosphere, add 4-Bromophenylacetic acid (2.15 g, 10.0 mmol).
-
Add 40 mL of dry dichloromethane (DCM) and stir to dissolve the solid.
-
Cool the solution to 0 °C using an ice/water bath.
-
Add one drop of dry DMF via syringe.
-
Slowly add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise via syringe over 10-15 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur. Ensure the reaction is well-vented through a scrubbing solution (e.g., NaOH solution).[3]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2 hours at room temperature. The reaction completion is indicated by the cessation of gas evolution.
-
The resulting solution of 2-(4-Bromophenyl)acetyl chloride is typically used directly in the next step without isolation.[4][5]
Part B: Synthesis of this compound
Rationale: The crude acyl chloride is highly electrophilic and reacts readily with the nucleophilic N,O-dimethylhydroxylamine. N,O-dimethylhydroxylamine is supplied as a hydrochloride salt to improve its shelf-life and handling.[6][7] Therefore, a base is required to neutralize the HCl salt and liberate the free amine. Pyridine is chosen as it serves this purpose and also scavenges the HCl generated during the acylation reaction.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| 2-(4-Bromophenyl)acetyl chloride solution | 37859-24-8 | 233.49 | (from Part A) | 10.0 | 1.0 |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 | 1073 | 11.0 | 1.1 |
| Pyridine, dry | 110-86-1 | 79.10 | 1740 (1.78 mL) | 22.0 | 2.2 |
| Dichloromethane (DCM), dry | 75-09-2 | 84.93 | 10 mL | - | - |
Equipment
-
Reaction flask from Part A
-
100 mL addition funnel (optional, for pyridine addition)
-
Magnetic stirrer
-
Ice/water bath
-
Standard laboratory glassware for workup (separatory funnel, flasks)
Procedure
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) in 10 mL of dry DCM. Note: The salt may not fully dissolve, forming a slurry.
-
Cool the crude 2-(4-Bromophenyl)acetyl chloride solution from Part A back to 0 °C in an ice/water bath.
-
To the acyl chloride solution, add the slurry of N,O-dimethylhydroxylamine hydrochloride.
-
Slowly add dry pyridine (1.78 mL, 22.0 mmol) dropwise to the reaction mixture, maintaining the temperature below 5 °C. A precipitate (pyridinium hydrochloride) will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed. (Eluent: 30% Ethyl Acetate in Hexanes).
Workup and Purification
Rationale: The workup procedure is designed to remove the pyridinium salt and any remaining unreacted starting materials. A series of aqueous washes with acid, base, and brine systematically removes impurities. The final purification by column chromatography separates the target compound from any non-polar byproducts.
-
Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl solution.
-
Extraction: Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
50 mL of 1 M HCl (to remove residual pyridine)
-
50 mL of saturated aqueous NaHCO₃ solution (to remove any unreacted acid)
-
50 mL of brine (to remove residual water)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.47 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.16 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 3.83 (s, 2H, CH₂)
-
δ 3.69 (s, 3H, OCH₃)
-
δ 3.19 (s, 3H, NCH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 171.8, 134.9, 131.7, 131.0, 121.2, 61.3, 40.5, 32.4.
-
-
Mass Spectrometry (ESI+):
-
m/z calculated for C₁₀H₁₃Br₂NO₂ [M+H]⁺: 258.01, found: 258.0.
-
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) must be worn at all times.
-
4-Bromophenylacetic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10] Handle with care and avoid inhalation of dust.
-
Oxalyl chloride: Highly toxic, corrosive, and water-reactive.[3][11] Causes severe skin burns and eye damage. May be fatal if inhaled. Reacts violently with water, releasing toxic gases. Must be handled with extreme caution under an inert atmosphere.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.
Dispose of all chemical waste in accordance with local and institutional regulations.
Conclusion
This application note provides a robust and reproducible two-step protocol for the synthesis of this compound, a key Weinreb amide intermediate. By detailing the rationale behind reagent choice and procedural steps, this guide equips researchers with the necessary information to successfully and safely perform this valuable transformation. The protocol's emphasis on standard purification and characterization techniques ensures the generation of high-purity material suitable for downstream applications in medicinal chemistry and complex molecule synthesis.
References
-
Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
- Google Patents. Technique for preparing N-methylacetamide.
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
-
PubChem, National Institutes of Health. N-Methoxy-N-methylacetamide. [Link]
- Google Patents. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
-
Chemsrc. 2-(4-Bromophenyl)acetyl chloride. [Link]
-
Organic Syntheses. N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
-
Sdfine. 4-bromophenylacetic acid Safety Data Sheet. [Link]
-
TutorChase. How do you prepare a Weinreb amide?. [Link]
-
Royal Society of Chemistry. Supporting information. [Link]
-
ChemBK. (4-BROMO-PHENYL)-ACETYL CHLORIDE. [Link]
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Application Notes and Protocols: 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of a Weinreb Amide Intermediate
In the landscape of modern organic synthesis, the pursuit of chemoselective and high-yielding transformations is paramount. 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, a quintessential Weinreb-Nahm amide, emerges as a strategic intermediate for the precise construction of carbonyl compounds. Its utility stems from the inherent stability of the N-methoxy-N-methylamide functionality towards a variety of strong nucleophiles and reducing agents. Unlike more reactive carboxylic acid derivatives such as acid chlorides or esters, the Weinreb amide's reaction with organometallic reagents halts cleanly at the ketone stage, effectively preventing the common side reaction of over-addition to form a tertiary alcohol.[1][2] This remarkable stability is attributed to the formation of a stable, five-membered chelated intermediate with the metal ion of the reagent, which is unreactive towards further nucleophilic attack until acidic workup.[3]
This document serves as a comprehensive guide for researchers, chemists, and professionals in drug development, detailing the synthesis and key applications of this compound. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower users to adapt and troubleshoot as necessary.
Synthesis of this compound
The preparation of this compound is most reliably achieved from its corresponding carboxylic acid, 2-(4-bromophenyl)acetic acid. The choice of coupling method is critical to ensure high yield and purity. While several methods exist for the formation of Weinreb amides, peptide coupling reagents are particularly effective for this transformation.[1]
Protocol 1: Synthesis via Carbodiimide Coupling
This protocol employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, which is a common and cost-effective choice for amide bond formation.[4]
Reaction Scheme:
Caption: Synthesis of the target Weinreb amide from 2-(4-bromophenyl)acetic acid.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-(4-Bromophenyl)acetic acid | 215.05 | 10.0 | 2.15 g |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 12.0 | 1.17 g |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 11.0 | 2.27 g |
| Triethylamine (Et3N) | 101.19 | 12.0 | 1.67 mL |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)acetic acid (2.15 g, 10.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (50 mL) to the flask. Cool the resulting suspension to 0 °C in an ice-water bath. Slowly add triethylamine (1.67 mL, 12.0 mmol) to the stirred suspension.
-
Coupling Agent Addition: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (approx. 10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up and Purification:
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford this compound as a colorless oil or a white solid.
-
Application in Ketone Synthesis
A primary application of this compound is its reaction with Grignard reagents to produce a wide array of ketones. The bromophenyl moiety can also participate in subsequent cross-coupling reactions, making the resulting ketones valuable intermediates in medicinal chemistry.
Protocol 2: Synthesis of 1-(4-Bromophenyl)-3-phenylpropan-2-one
This protocol details the reaction of the Weinreb amide with benzylmagnesium chloride to yield a diaryl-substituted ketone.
Reaction Scheme:
Caption: Synthesis of a ketone via Grignard reaction with the Weinreb amide.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 258.11 | 5.0 | 1.29 g |
| Benzylmagnesium chloride (1.0 M in THF) | - | 6.0 | 6.0 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 25 mL |
| 1 M Hydrochloric acid (HCl) | - | - | 20 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.29 g, 5.0 mmol) and dissolve it in anhydrous THF (25 mL).
-
Grignard Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add the solution of benzylmagnesium chloride (6.0 mL of 1.0 M solution in THF, 6.0 mmol) dropwise to the stirred Weinreb amide solution over 20 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (15 mL).
-
Add 1 M HCl (20 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to obtain 1-(4-bromophenyl)-3-phenylpropan-2-one.
Application in Aldehyde Synthesis
The Weinreb amide can be selectively reduced to the corresponding aldehyde using a mild hydride reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation.[1] The key to success is controlling the stoichiometry of the reducing agent and maintaining low temperatures to prevent over-reduction to the alcohol.
Protocol 3: Synthesis of 2-(4-Bromophenyl)acetaldehyde
This protocol describes the reduction of the Weinreb amide to the aldehyde.
Reaction Scheme:
Caption: Reduction of the Weinreb amide to the corresponding aldehyde.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 258.11 | 5.0 | 1.29 g |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 5.0 | 0.19 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 30 mL |
| Rochelle's salt (Potassium sodium tartrate) | - | - | Saturated solution |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add lithium aluminum hydride (0.19 g, 5.0 mmol) and anhydrous THF (10 mL).
-
Substrate Addition: In the dropping funnel, prepare a solution of this compound (1.29 g, 5.0 mmol) in anhydrous THF (20 mL).
-
Reduction: Cool the LiAlH₄ suspension to -78 °C using a dry ice/acetone bath. Add the Weinreb amide solution dropwise to the stirred suspension, maintaining the internal temperature below -70 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction by TLC.
-
Work-up (Fieser Method):
-
While maintaining the cold temperature, slowly and carefully add water (0.2 mL) dropwise.
-
Add 15% aqueous NaOH solution (0.2 mL) dropwise.
-
Add water (0.6 mL) dropwise.
-
Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 30 minutes to allow for the formation of a granular precipitate.[5]
-
Add anhydrous MgSO₄ and stir for another 15 minutes.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite®, washing the solids with THF.
-
Concentrate the filtrate under reduced pressure. The resulting aldehyde is often used immediately in the next step due to its potential instability, but can be purified by careful column chromatography if necessary.
-
Conclusion
This compound is a versatile and reliable synthetic intermediate. Its ability to cleanly and efficiently be converted into ketones and aldehydes makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The protocols outlined in this document provide a solid foundation for the use of this reagent, and the principles discussed should enable researchers to confidently apply it in their own synthetic endeavors.
References
-
Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2), 183-196. [Link]
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Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. (2018). European Journal of Organic Chemistry, 2018(20), 2534-2547. [Link]
-
An efficient conversion of carboxylic acids into Weinreb amides. (2002). ARKIVOC, 2002(11), 39-44. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1095-1123. [Link]
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Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). Chemistry & Chemical Technology, 13(4), 433-447. [Link]
-
Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. (2025). Molecules, 30(15), 3456. [Link]
-
2-Bromo-N-(4-bromophenyl)acetamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]
-
Supplementary Information. (2014). The Royal Society of Chemistry. [Link]
-
Search results for: weinreb ketone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
- Process for preparation of macitentan. (2017).
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Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 23, 2026, from [Link]
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7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
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Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. (2013). Organic Syntheses, 90, 62-73. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol School of Chemistry. [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 23, 2026, from [Link]
-
L-VALINOL. (1990). Organic Syntheses, 69, 234. [Link]
-
N-Methoxy-N-methyl-2-phenylacetamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
Sources
Application Note: A Comprehensive Guide to the Experimental Procedure for Weinreb Amide Formation
Introduction: The Strategic Importance of the Weinreb Amide
In the landscape of modern organic synthesis, the N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides or simply Weinreb amides, represent a cornerstone functional group for the controlled formation of carbon-carbon bonds.[1][2] First reported by Steven M. Weinreb and Steven Nahm in 1981, this moiety was developed to address a persistent challenge in carbonyl chemistry: the over-addition of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) to carboxylic acid derivatives.[3][4] Direct treatment of esters or acid chlorides often leads to a mixture of ketones and tertiary alcohols, as the initially formed ketone is often more reactive than the starting material.[5]
The Weinreb amide provides an elegant solution, serving as a robust and versatile precursor for the high-yield synthesis of ketones and aldehydes.[2][3] Its utility is foundational in the synthesis of complex natural products, active pharmaceutical ingredients (APIs), and other fine chemicals, where precision and yield are paramount.[1][6] This guide offers an in-depth exploration of the underlying mechanism, a survey of common synthetic routes, and a detailed, field-proven protocol for the reliable formation of Weinreb amides.
The Mechanistic Rationale: Why the Weinreb Amide Works
The efficacy of the Weinreb amide stems from its unique interaction with organometallic reagents. Upon nucleophilic attack at the amide carbonyl, a highly stable five-membered chelated tetrahedral intermediate is formed.[5][7] The N-methoxy group's oxygen atom coordinates to the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent, stabilizing the intermediate.
This chelation prevents the premature collapse of the tetrahedral intermediate, which would otherwise regenerate a reactive carbonyl species.[4] The stable adduct persists at low reaction temperatures until a deliberate aqueous or acidic workup is performed.[4][5] This workup protonates the intermediate, leading to its collapse and furnishing the desired ketone, free from the common problem of over-addition.[4] When a hydride source like lithium aluminum hydride (LiAlH₄) is used, the reaction can be stopped cleanly at the aldehyde stage.[1]
Caption: Mechanism of Weinreb Ketone Synthesis.
Synthetic Routes to Weinreb Amides
Weinreb amides can be synthesized from a variety of common starting materials. The choice of method often depends on the availability of the starting material, the scale of the reaction, and the presence of other functional groups in the molecule.[3] The standard conditions are known to tolerate a wide array of functional groups, including silyl ethers, N-protected amino acids, and esters.[1][4]
| Starting Material | Coupling Reagent / Method | Typical Solvent | Key Advantages |
| Carboxylic Acid | Peptide coupling agents (e.g., BOP, DCC, HATU, T3P) | DCM, THF, DMF | Mild conditions, broad functional group tolerance.[8][9] |
| Carboxylic Acid | 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) | THF, MeCN | Efficient for N-protected amino acids.[3] |
| Carboxylic Acid | Phosphorus oxychloride (POCl₃) with Hünig's base | DCM | Practical, high yields, and short reaction times.[2] |
| Acid Chloride | Pyridine or other non-nucleophilic base | DCM, THF | Simple, rapid reaction with readily available starting materials.[4][8] |
| Ester / Lactone | Trimethylaluminum (AlMe₃) or i-PrMgCl | Toluene, THF | Direct conversion without isolating the carboxylic acid.[3] |
| Aryl Halide | Buchwald Aminocarbonylation (CO, Pd-catalyst) | Toluene | Direct conversion from aryl halides.[4] |
Detailed Experimental Protocol: Synthesis from a Carboxylic Acid
This protocol details the formation of a Weinreb amide from a generic carboxylic acid using 1-Propanephosphonic acid cyclic anhydride (T3P®) as the coupling agent, a reagent known for its efficiency and the easy removal of byproducts.
Materials and Reagents
-
Carboxylic Acid (R-COOH): 1.0 equivalent
-
N,O-Dimethylhydroxylamine hydrochloride (MeONHMe·HCl): 1.2 equivalents
-
1-Propanephosphonic acid cyclic anhydride (T3P®), 50 wt. % in Ethyl Acetate: 1.5 equivalents
-
Pyridine (or Triethylamine, N,N-Diisopropylethylamine): 3.0-4.0 equivalents
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF): Sufficient to make a 0.2-0.5 M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Nitrogen or Argon inlet
-
Septa and needles for inert atmosphere additions
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.2 eq.), and anhydrous DCM.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base Addition: Slowly add pyridine (3.0-4.0 eq.) to the stirring suspension. The mixture should become a clear solution as the hydrochloride salt is neutralized.
-
Coupling Agent Addition: Add the T3P® solution (1.5 eq.) dropwise via syringe over 10-15 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Quenching: Once complete, carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and finally with brine. Trustworthiness Note: These sequential washes are critical for removing reagents and byproducts, ensuring a cleaner crude product for purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Weinreb amide.
Sources
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide. This Weinreb amide is a critical intermediate in pharmaceutical synthesis, demanding a precise and reliable analytical method to ensure the quality and consistency of active pharmaceutical ingredient (API) manufacturing. The described method utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed to effectively separate the main component from potential process-related impurities and degradation products. Furthermore, this document provides a comprehensive guide to the method's validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.[1][2]
Introduction
This compound is a specialized chemical intermediate known as a Weinreb amide. Weinreb amides are valued in organic synthesis for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[3][4] This controlled reactivity makes them indispensable in the multi-step synthesis of complex APIs.
The purity of such intermediates is paramount; any impurities present can be carried through subsequent synthetic steps, potentially compromising the safety, efficacy, and stability of the final drug product.[5][6] Regulatory bodies worldwide mandate stringent quality control of all starting materials and intermediates.[5] Therefore, a well-developed and validated analytical method is not just a quality control tool but a critical component of regulatory compliance.
High-performance liquid chromatography (HPLC) is the premier technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[5][7] Specifically, reversed-phase HPLC is ideally suited for moderately polar compounds like this compound, offering excellent separation capabilities for structurally similar impurities.[8][9] This application note presents a stability-indicating HPLC method, meaning it can accurately measure the analyte of interest in the presence of its degradation products, which is essential for stability studies and shelf-life determination.[10][11][12]
Chromatographic Principle
This method is based on reversed-phase chromatography, where the analyte and its related impurities are separated based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is used.[9][13] The long alkyl chains provide a hydrophobic surface that retains the analyte and impurities through van der Waals interactions.[9] More hydrophobic (less polar) compounds interact more strongly with the C18 phase and thus have longer retention times.
-
Mobile Phase: A mixture of water and acetonitrile serves as the mobile phase. Acetonitrile is the organic modifier; increasing its concentration makes the mobile phase less polar, which decreases the retention of analytes by increasing their solubility in the mobile phase.
-
Gradient Elution: The method employs a gradient elution, where the concentration of acetonitrile is increased over the course of the analytical run. This is a crucial choice because the potential impurities can span a wide range of polarities. A gradient program ensures that highly polar impurities elute early, the main peak is well-resolved, and highly non-polar (hydrophobic) impurities are eluted from the column in a reasonable time, resulting in sharp peaks and improved sensitivity.[10][14]
Detailed Experimental Protocol
Instrumentation, Reagents, and Materials
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reagents:
-
Acetonitrile (ACN), HPLC gradient grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
-
Chromatographic Column: A robust, end-capped C18 column. A common choice would be a column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size.[15]
-
Reference Standard: this compound of known purity (e.g., >99.5%).
Chromatographic Conditions
The causality behind these specific choices is critical for method performance:
-
Column: The C18 phase is the industry standard for separating aromatic compounds and provides excellent retention and selectivity for the target analyte.[14][15]
-
Mobile Phase Gradient: The gradient is designed to provide high resolution between the main peak and any closely eluting impurities. Starting with a higher water percentage allows for the retention and separation of early-eluting polar impurities. The gradual increase in acetonitrile ensures that more hydrophobic impurities are eluted efficiently.
-
Column Temperature: Maintaining a constant temperature of 30 °C ensures the stability of the column and the reproducibility of retention times by minimizing viscosity fluctuations in the mobile phase.
-
Detection Wavelength: The bromophenyl chromophore exhibits strong UV absorbance. A wavelength of 225 nm is selected as it represents a region of high molar absorptivity for many aromatic compounds, providing excellent sensitivity for both the parent compound and potential impurities which may have slightly different absorbance maxima.[16][17]
-
Flow Rate: A flow rate of 1.0 mL/min is optimal for a 4.6 mm internal diameter column, balancing analysis time with separation efficiency and maintaining acceptable backpressure.
All quantitative parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
-
Diluent Preparation: Mix equal volumes of HPLC grade acetonitrile and water. This composition is chosen to ensure the solubility of the analyte and to be compatible with the initial mobile phase conditions, preventing peak distortion.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 5 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent. This concentration is typically used for quantifying impurities.
-
Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the purity analysis from sample receipt to final reporting.
Caption: Workflow for HPLC Purity Analysis.
Method Validation Protocol
To ensure the analytical method is reliable, accurate, and precise, it must be validated according to ICH Q2(R2) guidelines.[1][2][18][19] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[2]
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), reference standard, and sample. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) to demonstrate that degradant peaks do not interfere with the main analyte peak.[20][21] Peak purity analysis using a PDA detector is recommended. | Peak is spectrally pure. No co-elution. |
| Linearity | Prepare a series of solutions of the reference standard at a minimum of five concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit. Plot peak area versus concentration. | Correlation coefficient (r²) ≥ 0.998 |
| Accuracy | Analyze a sample spiked with known amounts of impurities or the main analyte at different concentration levels (e.g., 50%, 100%, 150% of the specification). Calculate the percentage recovery.[22] | Recovery between 90.0% and 110.0% |
| Precision | Repeatability: Perform at least six replicate injections of the sample or one concentration level. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | RSD ≤ 5.0% for impurities |
| Limit of Detection (LOD) | Determine the lowest concentration at which the analyte can be detected but not necessarily quantified. Often estimated based on a signal-to-noise ratio of 3:1. | - |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be measured with acceptable precision and accuracy. Often estimated based on a signal-to-noise ratio of 10:1 and confirmed by precision/accuracy studies. | RSD ≤ 10.0% at the LOQ concentration |
| Robustness | Introduce small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±5% in organic modifier composition, ±0.1 mL/min in flow rate) and assess the impact on the results and system suitability. | System suitability parameters are met. |
Interdependency of Validation Parameters
The validation parameters are not independent; they form a self-validating system where each parameter supports the others to build confidence in the method's overall performance.
Caption: Logical relationships in method validation.
Potential Impurities
The purity of this compound is influenced by the quality of starting materials and the control of the synthesis process. Potential impurities may include:
-
Unreacted Starting Materials:
-
4-Bromophenylacetic acid
-
N,O-Dimethylhydroxylamine hydrochloride[23]
-
-
Process-Related By-products:
-
Impurities arising from side reactions of the coupling agents used in amide bond formation.
-
-
Degradation Products:
-
Hydrolysis Product: The primary degradation pathway is likely the hydrolysis of the amide bond to form 4-Bromophenylacetic acid, especially under acidic or basic stress conditions. This stability-indicating method is designed to separate this more polar degradant from the parent compound effectively.
-
Conclusion
The RP-HPLC method detailed in this application note provides a selective, precise, and accurate system for the purity assessment of this compound. The use of a gradient elution on a C18 column ensures excellent resolution of the main component from its potential process-related and degradation impurities. The comprehensive validation protocol, grounded in ICH guidelines, confirms that the method is robust and fit for its intended purpose in a quality control environment. This method is a critical tool for ensuring the quality of this key pharmaceutical intermediate, thereby supporting the development and manufacturing of safe and effective medicines.
References
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Method Development for Drug Impurity Profiling: Part 1. (n.d.). LCGC International. Retrieved January 23, 2026, from [Link]
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UV-Vis Spectrum of Bromophenol blue. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved January 23, 2026, from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 31). European Medicines Agency. Retrieved January 23, 2026, from [Link]
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Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]
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Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS. Retrieved January 23, 2026, from [Link]
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Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 23, 2026, from [Link]
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Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Retrieved January 23, 2026, from [Link]
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Rayne, S., & Forest, K. (2013). UV-induced formation of bromophenols from polybrominated diphenyl ethers. PubMed. Retrieved January 23, 2026, from [Link]
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Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.). Periodica Polytechnica Chemical Engineering. Retrieved January 23, 2026, from [Link]
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Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved January 23, 2026, from [Link]
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HPLC-UV-EC determination of brominated organic compounds in water. (2011). ResearchGate. Retrieved January 23, 2026, from [Link]
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HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2024, November 18). Axion Labs. Retrieved January 23, 2026, from [Link]
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Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 23, 2026, from [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2024). Technology Networks. Retrieved January 23, 2026, from [Link]
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Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. (2022). Oriental Journal of Chemistry. Retrieved January 23, 2026, from [Link]
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Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma. Retrieved January 23, 2026, from [Link]
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Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH. Retrieved January 23, 2026, from [Link]
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Methods in Developing Mobile Phase Condition for C18 Column. (n.d.). YMC. Retrieved January 23, 2026, from [Link]
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Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. (2024). International Journal of Pharmaceutical Quality Assurance. Retrieved January 23, 2026, from [Link]
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Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Retrieved January 23, 2026, from [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024, July 2). YouTube. Retrieved January 23, 2026, from [Link]
-
Bicking, M. K. L. (2010). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. Retrieved January 23, 2026, from [Link]
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Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 23, 2026, from [Link]
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Sravya, D., & Kuber, B. R. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. Retrieved January 23, 2026, from [Link]
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Agrawal, H., Mahadik, K. R., & Paradkar, A. R. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. NIH National Library of Medicine. Retrieved January 23, 2026, from [Link]
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The Alchemist's Amide: A Comprehensive Guide to N,O-Dimethylhydroxylamine in Weinreb Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Weinreb Amide in Modern Synthesis
In the intricate tapestry of organic synthesis, the reliable and selective formation of carbon-carbon bonds is a cornerstone of molecular construction. The pursuit of methodologies that offer both high yields and broad functional group tolerance is a perpetual endeavor. It is in this context that the Weinreb-Nahm ketone synthesis, first reported in 1981, remains a remarkably powerful and widely adopted strategy.[1] At the heart of this elegant transformation lies the Weinreb amide (N-methoxy-N-methylamide), a uniquely stable and versatile intermediate. This application note serves as an in-depth technical guide to the synthesis of Weinreb amides, with a particular focus on the pivotal role of N,O-dimethylhydroxylamine . We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for various starting materials, and offer expert insights into overcoming common challenges, thereby equipping researchers with the knowledge to confidently employ this indispensable tool in their synthetic endeavors.
The true genius of the Weinreb amide lies in its ability to tame the reactivity of highly nucleophilic organometallic reagents.[2][3] Direct addition of Grignard or organolithium reagents to more common acylating agents like esters or acid chlorides is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[4][5] The Weinreb amide, however, elegantly circumvents this issue. Upon nucleophilic attack, it forms a stable, chelated tetrahedral intermediate that resists further addition at low temperatures.[4] Subsequent acidic workup then gently liberates the desired ketone, or in the case of reduction with a hydride source, the corresponding aldehyde.[2] This exquisite control has cemented the Weinreb amide's status as a go-to intermediate in the synthesis of a vast array of complex molecules, including numerous natural products and active pharmaceutical ingredients.[1][6]
The Linchpin of Stability: The Role of N,O-Dimethylhydroxylamine
The unique properties of the Weinreb amide are a direct consequence of its constituent N,O-dimethylhydroxylamine moiety. The presence of the methoxy group on the nitrogen atom is the key to the stability of the tetrahedral intermediate. The lone pair of electrons on the oxygen atom of the methoxy group participates in the chelation of the metal cation (typically Li⁺ or Mg²⁺) from the organometallic reagent, forming a stable five-membered ring.[2] This coordination holds the intermediate in a state that is unreactive towards a second equivalent of the nucleophile.
It is this chelation-stabilized intermediate that is the "secret sauce" of the Weinreb synthesis, preventing the collapse of the tetrahedral intermediate and subsequent over-addition that is characteristic of reactions with other acyl derivatives.[4] The commercial availability of N,O-dimethylhydroxylamine, typically as its more stable and easier to handle hydrochloride salt, has further contributed to the widespread adoption of this methodology.[4]
Mechanistic Rationale: A Tale of Two Pathways
The synthesis of a Weinreb amide from a carboxylic acid derivative and N,O-dimethylhydroxylamine is fundamentally an acylation reaction. The specific pathway, however, is dictated by the nature of the starting material and the choice of activating agent.
A Practical Guide to Synthesis: Detailed Protocols and Methodologies
The versatility of the Weinreb amide synthesis is reflected in the variety of starting materials from which it can be prepared. Below, we provide detailed, step-by-step protocols for the most common and reliable methods.
From Carboxylic Acids: The Power of Coupling Reagents
The direct conversion of carboxylic acids to Weinreb amides is often the most convenient route, avoiding the pre-formation of more reactive species like acid chlorides. This transformation is mediated by a host of coupling reagents, each with its own advantages and considerations.
| Coupling Reagent | Key Features & Considerations | Typical Conditions |
| CDI (1,1'-Carbonyldiimidazole) | Mild conditions, gaseous byproducts (CO₂ and imidazole). Good for sensitive substrates. | DCM or THF, room temperature.[7] |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | Widely used in peptide synthesis, water-soluble urea byproduct. | DCM or DMF, 0 °C to room temperature. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient, particularly for hindered or N-protected amino acids. | DMF, 0 °C to room temperature. |
| POCl₃ (Phosphorus oxychloride) | Cost-effective for large-scale synthesis. Requires careful handling due to reactivity with water. | DCM, DIPEA, room temperature.[8] |
Protocol 1: Weinreb Amide Synthesis from a Carboxylic Acid using CDI [7]
This protocol is adapted from a procedure on ChemSpider Synthetic Pages and is suitable for a wide range of carboxylic acids.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and dichloromethane (DCM) to make an approximately 0.3 M solution.
-
Activation: To the stirred suspension or solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv) portion-wise at room temperature. The reaction mixture is typically stirred for 45-60 minutes, during which time gas evolution (CO₂) will be observed and the mixture should become homogeneous.
-
Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in one portion. The reaction is then stirred at room temperature for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x). Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and a 1:1 mixture of brine and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
From Acid Chlorides: The Classic Approach
The original Weinreb-Nahm synthesis utilized acid chlorides, which remain a reliable and rapid method for preparing Weinreb amides, particularly when the acid chloride is readily available or easily synthesized.[6]
Protocol 2: Weinreb Amide Synthesis from an Acid Chloride
This is a general procedure based on established methods.
-
Reaction Setup: Dissolve the acid chloride (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a non-nucleophilic base such as pyridine or triethylamine (2.2 equiv) in the same anhydrous solvent.
-
Reaction: Slowly add the amine/base solution to the stirred acid chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the reaction is complete.
-
Workup: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography or recrystallization.
From Esters: Leveraging Lewis Acidity
Esters can also be converted to Weinreb amides, typically through the use of a Lewis acid like trimethylaluminum (AlMe₃) to activate the N,O-dimethylhydroxylamine.[6][9]
Protocol 3: Weinreb Amide Synthesis from an Ester using Trimethylaluminum [9]
This protocol is particularly useful for substrates where the carboxylic acid is sensitive or the acid chloride is difficult to prepare.
-
Reagent Preparation: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add a 2.0 M solution of trimethylaluminum in hexanes or toluene (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.
-
Reaction: To the prepared aluminum amide reagent, add a solution of the ester (1.0 equiv) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir the resulting biphasic mixture vigorously until the layers become clear.
-
Purification: Separate the layers and extract the aqueous phase with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Navigating the Nuances: A Troubleshooting Guide
While the Weinreb amide synthesis is generally robust, potential pitfalls can arise. A proactive understanding of these challenges can significantly improve experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete activation of the carboxylic acid; Insufficient reaction time; Steric hindrance in the substrate. | Ensure anhydrous conditions; Use a more powerful coupling reagent (e.g., HATU for hindered substrates); Increase reaction time or temperature (with caution). |
| Racemization of Chiral Centers | Use of harsh activating agents or prolonged reaction times at elevated temperatures. | Employ mild coupling reagents (e.g., CDI, EDC/HOBt) at low temperatures (0 °C to rt).[1] |
| Difficult Workup (Emulsions) | Formation of insoluble byproducts (e.g., dicyclohexylurea from DCC); Use of EDC can lead to emulsions during acidic workup. | For DCC, filter the reaction mixture before workup; For EDC, perform an acidic wash to protonate and solubilize the urea byproduct, then add brine to aid layer separation.[3] |
| Side Reactions with Organometallic Reagents | With highly basic or sterically hindered nucleophiles, elimination of the methoxy group to form formaldehyde can occur.[6] | Use less sterically hindered organometallic reagents if possible; Maintain low reaction temperatures during the addition of the nucleophile. |
Visualizing the Workflow: From Starting Material to Purified Product
The following diagram illustrates a typical workflow for the synthesis and purification of a Weinreb amide from a carboxylic acid.
Conclusion: An Indispensable Tool for the Modern Synthetic Chemist
The Weinreb amide synthesis, facilitated by the unique properties of N,O-dimethylhydroxylamine, stands as a testament to the power of elegant and rational reaction design. Its ability to provide ketones and aldehydes in high yields, while tolerating a broad range of functional groups and avoiding the common pitfall of over-addition, has made it an invaluable tool in the synthetic chemist's arsenal. From the intricate total synthesis of natural products to the large-scale production of pharmaceutical intermediates, the influence of the Weinreb amide is undeniable. By understanding the mechanistic principles, mastering the practical protocols, and being aware of the potential challenges, researchers can confidently leverage this robust and versatile transformation to advance their scientific and drug discovery objectives.
References
-
Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]
-
Wikipedia contributors. (2023, December 27). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
Biswas, T. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Video]. YouTube. [Link]
-
Lakkakula, R., Roy, A., Mukkanti, K., & Narender, M. (2019). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. World Journal of Pharmaceutical Research, 8(4), 836-848. [Link]
-
Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Katritzky, A. R., & Singh, S. K. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]
-
Buchwald, S. L., et al. (2008). Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Letters, 10(13), 2881-2884. [Link]
-
Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Hydroxamate synthesis by acylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, a key Weinreb amide intermediate in pharmaceutical and chemical research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields can stem from several factors throughout the experimental process. The most common culprits include:
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Suboptimal activation of the carboxylic acid: The conversion of the carboxylic acid group of 4-bromophenylacetic acid into a more reactive species is critical. The choice of coupling reagent and reaction conditions significantly impacts the efficiency of this step.
-
Incomplete reaction: Insufficient reaction time, incorrect stoichiometry, or temperatures that are too low can lead to a significant amount of unreacted starting material.
-
Side reactions: Competing reaction pathways can consume the starting material or the activated intermediate. A common side reaction, especially when using carbodiimide coupling agents, is the formation of an N-acylurea byproduct.[1]
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Degradation of the product during workup or purification: Weinreb amides are generally stable, but prolonged exposure to harsh acidic or basic conditions during the workup can lead to hydrolysis.
-
Loss of product during purification: The choice of purification method is important. While column chromatography is effective, it can sometimes lead to yield loss for amide compounds.[2]
Q2: There are many coupling reagents available. Which one is best for synthesizing this specific Weinreb amide?
The "best" coupling reagent often depends on the scale of the reaction, cost considerations, and the desired purity. For the synthesis of this compound from 4-bromophenylacetic acid, several excellent options are available.[3]
-
Uronium/Aminium-based reagents (HBTU, HATU, HCTU): These reagents are highly efficient and generally provide high yields with short reaction times. They are particularly useful for sterically hindered or less reactive carboxylic acids. The byproducts are water-soluble, which facilitates purification.[1]
-
Carbodiimides (EDC, DCC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a popular choice due to its water-soluble urea byproduct, which is easily removed during aqueous workup.[1] DCC (Dicyclohexylcarbodiimide) is also effective, but its dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be removed by filtration. When using carbodiimides, it is highly recommended to include an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[1]
-
Phosphonium-based reagents (BOP, PyBOP): These are also very effective but are often used less frequently now due to the formation of carcinogenic hexamethylphosphoramide (HMPA) as a byproduct for BOP.
A comparison of common coupling agents is provided in the table below.
Q3: Is it necessary to convert 4-bromophenylacetic acid to the acyl chloride first?
No, it is not strictly necessary, but it is a very reliable and often high-yielding two-step alternative to using coupling reagents. This classical approach involves:
-
Converting 4-bromophenylacetic acid to 2-(4-bromophenyl)acetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Reacting the resulting acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the Weinreb amide.[4]
This method is often preferred for large-scale syntheses due to the lower cost of the reagents involved.
Q4: How do I effectively remove the byproducts from the coupling reaction?
Effective removal of byproducts is key to obtaining a pure product. The strategy depends on the coupling reagent used:
-
Water-soluble byproducts (from EDC, HBTU, HATU, etc.): These can be removed by performing an aqueous workup. After the reaction is complete, the mixture is typically diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed sequentially with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.[5]
-
Insoluble byproducts (from DCC): The main byproduct, dicyclohexylurea (DCU), is insoluble in most common organic solvents. It can be removed by filtering the reaction mixture before the aqueous workup.
-
Benzotriazole-based additives (HOBt, HOAt): These can be removed by washing the organic layer with a saturated sodium carbonate solution.
Troubleshooting Guide
Issue 1: Incomplete Conversion of Starting Material
| Potential Cause | Recommended Solution | Scientific Rationale |
| Poor quality of 4-bromophenylacetic acid | Ensure the starting material is dry and pure. If necessary, recrystallize from a suitable solvent system. | Moisture and impurities can interfere with the activation step and consume the coupling reagent. |
| Insufficient amount of coupling reagent | Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and any additives (e.g., HOBt). | This ensures that all the carboxylic acid is activated for the subsequent reaction with the amine. |
| Inadequate reaction time or temperature | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or allowing it to stir for a longer period. | Amide bond formation can sometimes be slow, especially if there is any steric hindrance. Most couplings are run at 0°C to room temperature.[6] |
| Incorrect choice of base or solvent | Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Common solvents include DMF, DCM, or THF. | The base is required to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine, liberating the free amine to act as a nucleophile.[7] The solvent must be able to dissolve all reactants. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Recommended Solution | Scientific Rationale |
| N-acylurea formation (with carbodiimides) | Add the carbodiimide at a low temperature (e.g., 0°C) and include an additive like HOBt or HOAt in the reaction mixture. | The O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide is highly reactive. It can be intercepted by a nucleophile (the desired pathway) or undergo an intramolecular rearrangement to the stable N-acylurea (a side reaction). HOBt traps the intermediate to form a less reactive active ester, which minimizes the side reaction.[1] |
| Hydrolysis of the Weinreb amide | Avoid prolonged exposure to strong acids or bases during the aqueous workup. Use mild aqueous solutions like 5% citric acid or saturated sodium bicarbonate for washing. | The amide bond can be cleaved under harsh hydrolytic conditions, reducing the yield of the desired product. |
| Side reactions involving the benzyl protons | Ensure a non-nucleophilic base is used and avoid excessively high temperatures. | The protons alpha to the carbonyl group are weakly acidic and could potentially be involved in side reactions under strongly basic conditions, although this is less common for this specific substrate under standard coupling conditions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Product is an oil or does not crystallize | If direct crystallization fails, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient. | This compound may be a low-melting solid or an oil at room temperature, making crystallization challenging. Chromatography is a reliable method for separating it from nonpolar impurities and polar byproducts. |
| Co-elution of impurities during chromatography | Ensure thorough removal of water-soluble byproducts via an extensive aqueous workup before attempting chromatography. | This minimizes the load of impurities on the silica gel column, leading to better separation. |
| Yield loss during purification | If using column chromatography, consider switching to recrystallization if a suitable solvent system can be found. Alternatively, try a plug of silica gel to remove baseline impurities without the need for a full column. For some amides, recrystallization from solvents like ethanol or acetonitrile can be effective.[2] | Overly strong interactions with the silica gel can sometimes lead to product loss on the column. |
Experimental Protocols
Method A: Direct Coupling using HBTU
This protocol is adapted from standard procedures for Weinreb amide synthesis using uronium-based coupling agents.[6]
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenylacetic acid (1.0 eq.).
-
Dissolve the acid in an anhydrous aprotic solvent such as DMF or DCM (approx. 0.2 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and HBTU (1.1 eq.) to the solution.
-
Slowly add a non-nucleophilic base, such as DIPEA (2.5 eq.), dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization to obtain pure this compound.
Method B: Two-Step Synthesis via the Acyl Chloride
This protocol is based on the classical method of forming an acyl chloride followed by amidation.[4]
Step-by-Step Methodology:
-
Acyl Chloride Formation: In a fume hood, combine 4-bromophenylacetic acid (1.0 eq.) with thionyl chloride (2.0 eq.). Add a catalytic amount of DMF (1-2 drops). Stir the mixture at room temperature for 1-2 hours or until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(4-bromophenyl)acetyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in DCM with triethylamine (2.2 eq.).
-
Slowly add the amine solution to the stirred acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.
-
Perform an aqueous workup as described in Method A (Step 7-9).
-
Purify the crude product as described in Method A (Step 10).
Data and Visualizations
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Key Advantage | Key Disadvantage |
| EDC | HOBt | Water-soluble urea byproduct; cost-effective. | Can lead to N-acylurea side product without an additive.[1] |
| DCC | HOBt | Inexpensive and effective. | Insoluble DCU byproduct requires filtration. |
| HBTU / HCTU | None | High efficiency, fast reaction rates, water-soluble byproducts. | Higher cost compared to carbodiimides. |
| COMU | None | High efficiency, safer (non-explosive) byproducts compared to HATU/HBTU.[6] | Relatively expensive. |
| SOCl₂ / (COCl)₂ | None (for acyl chloride) | Low cost of reagents, high-yielding. | Two-step process; acyl chloride is moisture-sensitive. |
Diagrams
Caption: Competing pathways in carbodiimide-mediated carboxylic acid activation.
References
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. [Link]
- Google Patents. (n.d.). WO2017191565A1 - Process for preparation of macitentan.
- Google Patents. (n.d.). CN1324003C - Technique for preparing N-methylacetamide.
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. [Link]
-
Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Wikipedia. [Link]
-
PubChem. (n.d.). 2-(4-bromophenyl)-N-methylacetamide. PubChem. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]
-
LookChem. (n.d.). Cas 1878-68-8,4-Bromophenylacetic acid. LookChem. [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. CN1324003C - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Weinreb Amide Synthesis
Welcome to the technical support center for the Weinreb amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic tool. Here, we move beyond standard protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.
The Power of the Weinreb Amide: A Quick Overview
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry for its reliability in forming ketones and aldehydes.[1] Its major advantage lies in the formation of a stable, chelated tetrahedral intermediate when an N-methoxy-N-methylamide (Weinreb amide) is treated with an organometallic reagent.[1][2][3] This intermediate prevents the common problem of over-addition that plagues reactions with other acylating agents, which often lead to tertiary alcohols.[1][3] Upon acidic workup, this intermediate collapses to cleanly provide the desired carbonyl compound.[1]
This guide will equip you with the knowledge to consistently achieve high yields and purity in your Weinreb amide syntheses.
Troubleshooting Guide: From Low Yields to Unexpected Side Products
Even robust reactions can present challenges. This section addresses the most common issues encountered during Weinreb amide synthesis, providing a systematic approach to identifying the root cause and implementing effective solutions.
Issue 1: Low or No Yield of the Desired Weinreb Amide
A low yield of your Weinreb amide can be frustrating. The key is to systematically evaluate each component and condition of your reaction.
| Potential Cause | Analysis and Explanation | Recommended Solution |
| Inefficient Carboxylic Acid Activation | The conversion of a carboxylic acid to a Weinreb amide requires the activation of the carboxyl group. If this activation is incomplete, the subsequent amidation will be inefficient. The choice of coupling reagent is critical and substrate-dependent. | For standard carboxylic acids: Use common peptide coupling reagents like HATU, HBTU, or EDC with a non-nucleophilic base like DIEA. For sterically hindered acids: Consider using a more reactive activating agent such as thionyl chloride or oxalyl chloride to form the acid chloride in situ, followed by the addition of N,O-dimethylhydroxylamine hydrochloride.[2] Alternatively, methanesulfonyl chloride with triethylamine can be effective for bulky substrates.[2] |
| Decomposition of the Coupling Reagent | Many common coupling reagents are sensitive to moisture. Contamination with water can lead to the hydrolysis of the activating agent and the formation of inactive byproducts. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Store coupling reagents in a desiccator. |
| Incorrect Stoichiometry | Using an insufficient amount of the coupling reagent or N,O-dimethylhydroxylamine will lead to incomplete conversion of the starting material. | Typically, 1.1 to 1.5 equivalents of the coupling reagent and N,O-dimethylhydroxylamine hydrochloride are recommended to drive the reaction to completion. |
| Suboptimal Reaction Temperature | Amide bond formation is generally favorable at room temperature, but some sterically demanding substrates may require gentle heating. Conversely, side reactions can occur at elevated temperatures. | Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is sluggish (monitor by TLC or LC-MS), gentle heating to 40-50 °C can be beneficial. |
| Base-Related Issues | The choice and amount of base are crucial. N,O-dimethylhydroxylamine is typically used as its hydrochloride salt, requiring a base to liberate the free amine.[1] An inappropriate base or incorrect stoichiometry can hinder the reaction. | Use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA). Ensure at least two equivalents of the base are used: one to neutralize the hydrochloride salt and one to neutralize the acid generated during the coupling reaction. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the presence of side products. Identifying these impurities is the first step to eliminating them.
| Potential Side Product | Formation Mechanism | Prevention and Mitigation |
| Ester from Alcoholic Solvents | If using an alcohol as a solvent with an activated carboxylic acid, the alcohol can compete with the N,O-dimethylhydroxylamine as a nucleophile, leading to ester formation. | Use non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). |
| Over-addition Product (Tertiary Alcohol) | While the Weinreb amide is designed to prevent this, under harsh conditions (e.g., very high temperatures or with highly reactive organolithium reagents), the tetrahedral intermediate can break down prematurely, leading to a second nucleophilic addition. | Maintain low reaction temperatures, especially during the addition of the organometallic reagent (-78 °C to 0 °C is typical).[1] Use Grignard reagents in favor of organolithiums when possible, as they are generally less reactive. |
| Products from Reaction with the Coupling Reagent | Some coupling reagents can form stable adducts with the starting material or product. For example, EDC can form an N-acylurea byproduct. | These byproducts are often highly polar and can typically be removed during aqueous work-up or by silica gel chromatography. |
| Epimerization of α-Stereocenters | For chiral carboxylic acids, particularly α-amino acids, there is a risk of epimerization during the activation step, especially with certain coupling reagents or at elevated temperatures. | Use coupling reagents known to suppress racemization, such as COMU or HATU.[3] Maintain low reaction temperatures throughout the activation and coupling process. |
Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects of Weinreb amide synthesis.
Q1: What is the best way to prepare a Weinreb amide?
The optimal method depends on your starting material:
-
From Carboxylic Acids: The most common route involves using a peptide coupling reagent. For a general-purpose, reliable method, HATU or HBTU in DMF with DIEA is a good starting point.
-
From Acid Chlorides: This is a very efficient method. Simply dissolve the acid chloride in an anhydrous aprotic solvent like DCM or THF and add a solution of N,O-dimethylhydroxylamine hydrochloride and a base (like pyridine or triethylamine) at 0 °C.
-
From Esters: Esters can be converted to Weinreb amides using reagents like trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl).[1] Alternatively, a non-nucleophilic Grignard reagent such as isopropyl magnesium chloride can be used to activate the N,O-dimethylhydroxylamine prior to the addition of the ester.[1]
Q2: My starting material is very sterically hindered. What are the best conditions to try?
For sterically hindered carboxylic acids, you need more forceful activation. Consider converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride. Another effective method is the use of methanesulfonyl chloride and triethylamine.[2] These methods generate a highly reactive intermediate that can overcome the steric hindrance.
Q3: How do I properly quench and work up my Weinreb amide synthesis reaction?
A proper work-up is crucial for isolating a clean product. A typical procedure is as follows:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
If the reaction was performed in a water-miscible solvent like THF or DMF, add an immiscible organic solvent like ethyl acetate or DCM for extraction.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, a mild base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: What functional groups are compatible with the Weinreb amide synthesis?
The Weinreb amide synthesis is known for its broad functional group tolerance.[1] Compatible groups include:
-
N-protected amino acids
-
Silyl ethers
-
Sulfonates and sulfinates
-
Phosphonate esters
-
α,β-unsaturation
-
Halogens
However, it's important to be mindful of highly acidic protons (e.g., unprotected alcohols or phenols) that will be deprotonated by the base or organometallic reagent, consuming an equivalent of the reagent.
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. A successful reaction will show the consumption of the starting material and the appearance of a new spot/peak corresponding to the Weinreb amide product. Staining the TLC plate with potassium permanganate can be helpful as Weinreb amides are often UV-inactive.
Experimental Protocols
Protocol 1: General Procedure for Weinreb Amide Synthesis from a Carboxylic Acid using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add HATU (1.2 eq.) and DIEA (2.5 eq.).
-
Stir the mixture for 10 minutes to allow for the activation of the carboxylic acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired Weinreb amide.
Protocol 2: Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent
-
Dissolve the Weinreb amide (1.0 eq.) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1-1.5 eq., solution in THF or Et₂O) dropwise to the cooled solution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or ether) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by silica gel column chromatography.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the core mechanism of the Weinreb amide synthesis and a typical troubleshooting workflow.
Caption: The reaction mechanism of the Weinreb ketone synthesis.
Caption: A logical workflow for troubleshooting low yields in Weinreb amide synthesis.
References
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate, 2019. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube, 2022. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate, 2020. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 2022. [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit, 2020. [Link]
Sources
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, a key Weinreb amide intermediate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate common challenges and ensure the successful synthesis and purification of this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide synthesis for this target molecule?
The primary advantage is the prevention of over-addition by nucleophilic reagents in subsequent reactions. The N-methoxy-N-methylamide functionality forms a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents (like Grignard or organolithium reagents).[1][2] This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup, thus preventing a second nucleophilic addition that would otherwise lead to a tertiary alcohol byproduct.[1][3] This selectivity makes Weinreb amides exceptionally reliable for the synthesis of ketones and aldehydes.[3]
Q2: Which coupling method is recommended for converting 4-bromophenylacetic acid to the Weinreb amide?
Several methods can be employed, but a common and effective approach for laboratory scale is the use of peptide coupling reagents.[1] A widely used combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt).[4] This method proceeds under mild conditions. Alternatively, the carboxylic acid can be converted to the more reactive 4-bromophenylacetyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with N,O-dimethylhydroxylamine hydrochloride.[3][5]
Q3: Why is N,O-dimethylhydroxylamine typically used as its hydrochloride salt?
N,O-dimethylhydroxylamine hydrochloride is a stable, crystalline solid that is easier to handle and store compared to the free amine, which is more volatile.[6] When using the hydrochloride salt, a base (such as triethylamine, DIPEA, or N-methylmorpholine) must be added to the reaction mixture to neutralize the HCl and liberate the free N,O-dimethylhydroxylamine nucleophile for the coupling reaction.[3]
Q4: My final product appears pure by ¹H NMR, but the yield is low. What are the likely causes?
Low yield with high purity often points to issues during the workup and purification stages. Potential causes include:
-
Product Loss During Extraction: The Weinreb amide has moderate polarity. During aqueous workup, ensure the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is appropriate and that a sufficient number of extractions are performed. Emulsion formation can also trap product.
-
Hydrolysis: Prolonged exposure to strongly acidic or basic aqueous solutions during workup can cause partial hydrolysis of the Weinreb amide back to the starting carboxylic acid, 4-bromophenylacetic acid.[7]
-
Column Chromatography Issues: Using an overly polar solvent system can lead to poor separation and co-elution with polar byproducts. Conversely, a solvent system that is not polar enough may result in very slow elution and band broadening, increasing the volume of solvent and potentially leading to product loss in many fractions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: My TLC plate shows a spot with a low Rf value that persists even after extended reaction time. I suspect it's unreacted starting material.
Analysis & Causality
A persistent, polar spot (low Rf) is very likely the starting carboxylic acid, 4-bromophenylacetic acid. Carboxylic acids are significantly more polar than their corresponding Weinreb amides and will adhere more strongly to the silica gel on the TLC plate. This issue typically arises from incomplete activation of the carboxylic acid or insufficient coupling reagent.
Troubleshooting & Protocols
1. TLC Co-spotting for Confirmation:
-
Objective: To definitively identify the persistent spot.
-
Protocol:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Obtain a sample of the starting material, 4-bromophenylacetic acid.
-
On a TLC plate, spot the crude mixture in one lane, the starting material in a second lane, and a mixture of both (co-spot) in a third lane.
-
Elute the plate with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).
-
If the persistent spot in your crude mixture has the same Rf as the starting material and forms a single, unified spot in the co-spot lane, you have confirmed its identity.
-
2. Reaction Optimization:
-
Ensure all reagents are anhydrous, especially when using coupling agents like EDC which can be deactivated by water.
-
If using EDC/HOBt, consider adding the reagents at 0 °C to control the initial exothermic reaction before allowing it to warm to room temperature.
-
Increase the equivalents of the coupling agent (e.g., from 1.1 eq to 1.3 eq of EDC) to drive the reaction to completion.
3. Purification Strategy: Liquid-Liquid Extraction
-
Objective: To remove the unreacted carboxylic acid during workup.
-
Protocol:
-
After the reaction is complete, quench the mixture as appropriate and remove the reaction solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic 4-bromophenylacetic acid, forming the corresponding carboxylate salt, which is highly soluble in the aqueous layer.
-
Repeat the NaHCO₃ wash 2-3 times.
-
Combine the aqueous layers and re-acidify with dilute HCl to confirm the presence of the carboxylic acid (it should precipitate out).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude Weinreb amide, now free of the acidic starting material.
-
Problem 2: After purification by column chromatography, my product is contaminated with a non-polar byproduct that I believe is from my EDC coupling agent.
Analysis & Causality
When EDC is used as a coupling agent, it is converted into a urea byproduct, specifically N-ethyl-N'-(3-dimethylaminopropyl)urea. This urea derivative can sometimes be difficult to separate from the desired product, depending on the polarity of the target molecule. While the urea is water-soluble, some of it may be carried through into the organic layer during workup if the aqueous washes are not thorough.
Troubleshooting & Protocols
1. Enhanced Aqueous Workup:
-
Objective: To maximize the removal of the urea byproduct before chromatography.
-
Protocol:
-
Following the reaction, perform the standard workup, but include washes with a dilute acid solution, such as 1M HCl.
-
The urea byproduct has basic amine functionalities and will be protonated by the acid wash, increasing its solubility in the aqueous layer.[8]
-
Perform 2-3 washes with 1M HCl, followed by a wash with saturated NaHCO₃ (to remove any residual acid) and finally a brine wash.
-
2. Optimized Column Chromatography:
-
Objective: To achieve better separation between the Weinreb amide and the urea byproduct.
-
Protocol:
-
Monitor the separation carefully by TLC using multiple solvent systems to find the optimal conditions.
-
A gradient elution can be very effective. Start with a less polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. This will help to first elute any non-polar impurities, then your product, leaving the more polar urea byproduct on the column longer.
-
Ensure a proper column loading technique (dry loading can sometimes improve resolution for difficult separations).
-
Data Presentation: TLC Analysis
The following table summarizes the typical TLC behavior of the components in the synthesis of this compound.
| Compound | Structure | Typical Rf Value (40% EtOAc/Hex) | Visualization Method |
| 4-Bromophenylacetic Acid (Starting Material) | Br-Ph-CH₂-COOH | 0.1 - 0.2 | UV (254 nm), Bromocresol Green[9] |
| This compound (Product) | Br-Ph-CH₂-CO-N(OMe)Me | 0.4 - 0.6 | UV (254 nm), Iodine, Permanganate[9][10] |
| N,O-Dimethylhydroxylamine (Reagent) | Me-NH-OMe | Baseline (streaks) | Permanganate, Ninhydrin (faint) |
| EDC-Urea Byproduct | Et-NH-CO-NH-(CH₂)₃-NMe₂ | 0.2 - 0.3 | Permanganate, specific amide stains[11] |
Visualization of Key Processes
Workflow for Byproduct Removal
The following diagram illustrates the logical workflow for isolating the pure Weinreb amide from common starting materials and byproducts.
Caption: Logical workflow for purification.
Mechanism of Byproduct Formation (EDC Coupling)
This diagram shows the activation of the carboxylic acid by EDC and the formation of the urea byproduct.
Caption: EDC coupling and byproduct formation.
References
-
Weinreb Ketone Synthesis. Wikipedia. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC. [Link]
-
4-Bromophenylacetic acid. LookChem. [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]
-
p-BROMOPHENACYL BROMIDE. Organic Syntheses. [Link]
-
Help with TLC stain. Reddit. [Link]
-
An efficient conversion of carboxylic acids into Weinreb amides. ResearchGate. [Link]
-
An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
N,O-Dimethylhydroxylamine. Wikipedia. [Link]
- Novel process for the preparation of weinreb amide derivatives.
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. National Institutes of Health. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Analysis of Impurities in Composition B by Thin Layer Chromatography. Defense Technical Information Center. [Link]
-
(4-BROMO-PHENYL)-ACETYL CHLORIDE. ChemBK. [Link]
- Process for the production of acetyl chloride.
-
TLC stains. University of Rochester. [Link]
-
Carbodiimide amide coupling reaction sideproduct. Reddit. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TLC stains [reachdevices.com]
- 11. epfl.ch [epfl.ch]
Technical Support Center: 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Welcome to the technical support center for 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to support your experimental work with this versatile Weinreb amide.
I. Compound Overview and Key Properties
This compound is a specialized Weinreb amide, a class of compounds renowned for their utility in organic synthesis, particularly for the preparation of ketones and aldehydes without the common issue of over-addition by organometallic reagents.[1][2] The key to their stability lies in the formation of a stable chelated tetrahedral intermediate upon nucleophilic attack.
While specific experimental data for this compound is not widely published, we can infer its properties from the well-characterized analog, N-methoxy-N-methylacetamide, and related brominated aromatic compounds.
Table 1: Physicochemical Properties (Analog-Based Estimates)
| Property | Value (for N-methoxy-N-methylacetamide) | Expected Influence of 4-Bromophenyl Group |
| CAS Number | 79-16-3[3] | Specific to the title compound (not readily available) |
| Molecular Formula | C4H9NO2[4][5][6] | C9H11BrClNO2 |
| Molecular Weight | 103.12 g/mol [5][6] | ~258.10 g/mol |
| Appearance | Colorless to light yellow liquid[4][6] | Likely a white to off-white solid at room temperature |
| Boiling Point | 152 °C (lit.)[6] | Significantly higher due to increased molecular weight and aromatic ring |
| Melting Point | 27–30.6 °C[3] | Expected to be a solid with a melting point likely >50 °C |
| Solubility | Soluble in water and common organic solvents[3] | Likely soluble in common organic solvents like THF, DCM, and ethyl acetate; sparingly soluble in water. |
| Flash Point | 49 °C (lit.) | Likely higher, but should still be considered flammable. |
II. Storage and Handling: FAQs
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, the compound should be stored in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are recommended, which can preserve the pure form for up to three years.[4] If in solution, storage at -80°C is preferable and should be used within six months.[4] The container should be tightly sealed to prevent moisture absorption and degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent slow oxidation or reaction with atmospheric moisture.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
Standard laboratory PPE is required. This includes safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile). Due to its flammability, all handling should be performed in a well-ventilated area, preferably within a chemical fume hood, away from open flames or sparks.
Q3: Is this compound compatible with all common laboratory solvents?
It is expected to be soluble in most common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and acetone. While N-methoxy-N-methylacetamide is soluble in water, the introduction of the lipophilic 4-bromophenyl group will significantly decrease its water solubility.[3]
Q4: What are the primary chemical incompatibilities of this compound?
As a Weinreb amide, it is incompatible with strong oxidizing agents.[7] It will also react with strong acids and bases, which can catalyze its hydrolysis. Grignard reagents and other strong nucleophiles will react with the amide, which is its intended reactivity in many synthetic procedures.[1]
III. Troubleshooting Experimental Workflows
A. Synthesis of this compound
The most common route to synthesize this compound is from 4-bromophenylacetic acid or its corresponding acid chloride.
Diagram 1: Synthesis Workflow
Caption: Synthesis of the target Weinreb amide.
Troubleshooting Synthesis:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the Weinreb amide | 1. Incomplete conversion of the carboxylic acid to the acid chloride.2. Degradation of the acid chloride before amidation.3. Incomplete amidation reaction. | 1. Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in slight excess. Monitor the reaction by IR (disappearance of the broad O-H stretch of the carboxylic acid).2. Use the acid chloride immediately after its formation without prolonged storage.3. Use a slight excess of N,O-dimethylhydroxylamine hydrochloride and a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl. Ensure the reaction is stirred at the appropriate temperature (often starting at 0°C and warming to room temperature). |
| Presence of unreacted starting material | Insufficient equivalents of reagents or reaction time. | Increase the equivalents of the coupling reagents and/or the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Formation of side products | The acid chloride may be unstable or the reaction temperature may be too high. | Perform the amidation at a lower temperature (e.g., 0°C) and add the reagents slowly. |
B. Reactions with Organometallic Reagents (e.g., Grignard, Organolithiums)
The primary application of this compound is its reaction with organometallic reagents to form ketones.
Diagram 2: Reaction with Grignard Reagent
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Preventing over-addition in ketone synthesis with Weinreb amides.
Welcome to the technical support center for Weinreb ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing over-addition and troubleshooting common issues during ketone synthesis using Weinreb-Nahm amides.
As Senior Application Scientists, we understand that success in the lab is built on a foundation of mechanistic understanding and practical, validated protocols. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Weinreb ketone synthesis, providing the core knowledge needed for effective application.
Q1: What is the primary advantage of using a Weinreb amide over other acylating agents like esters or acid chlorides?
The principal advantage is the prevention of "over-addition."[1][2] When organometallic reagents (like Grignard or organolithiums) react with esters or acid chlorides, the initially formed ketone is often more reactive than the starting material. This leads to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol as a significant byproduct.[1][3] The Weinreb amide methodology reliably stops the reaction at the ketone stage, even when an excess of the organometallic reagent is used.[1][4]
Q2: What is the mechanism that prevents this over-addition?
The key to the Weinreb amide's effectiveness is the formation of a stable tetrahedral intermediate.[3][5] After the organometallic reagent adds to the amide carbonyl, the N-methoxy group's oxygen atom chelates to the metal cation (Li+ or MgX+). This creates a stable five-membered ring intermediate.[3][6] This chelated adduct is stable at low temperatures and does not collapse to form the ketone until an aqueous acid workup is performed.[1][7][8] Because the ketone is not formed in the presence of the active organometallic reagent, the second addition is effectively prevented.[1][8]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. youtube.com [youtube.com]
- 8. utd-ir.tdl.org [utd-ir.tdl.org]
Validation & Comparative
A Comparative Guide to Ketone Synthesis: The Superior Control of the Weinreb Amide Approach
In the landscape of organic synthesis, the construction of ketones represents a fundamental and critical transformation. Ketones are not merely synthetic endpoints; they are versatile intermediates that serve as linchpins in the assembly of complex molecular architectures, from life-saving pharmaceuticals to advanced materials. The choice of synthetic methodology to forge the ketone moiety can dictate the success, efficiency, and scalability of an entire synthetic campaign. While classical methods involving highly reactive organometallics have been workhorses in the field, they often suffer from a critical flaw: a lack of control. This guide provides an in-depth comparison of the Weinreb amide-based ketone synthesis with traditional alternatives, presenting the underlying mechanistic principles and experimental evidence that establish its superiority in precision, reliability, and functional group tolerance.
The Challenge of Controlled Acylation: Why Traditional Methods Fall Short
The quintessential challenge in ketone synthesis via organometallic reagents (like Grignard or organolithium reagents) lies in controlling the reactivity of the carbonyl group. When these powerful nucleophiles react with common acylating agents such as esters or acid chlorides, the reaction rarely stops at the desired ketone stage.[1][2] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major, and often undesired, product.[2][3] This phenomenon, known as over-addition, plagues these classical methods, resulting in low yields of the target ketone and complex product mixtures that necessitate difficult purifications.[4][5]
The Weinreb Amide: A Paradigm of Controlled Reactivity
Introduced in 1981 by Steven M. Weinreb and Steven Nahm, the use of N-methoxy-N-methylamides (now universally known as Weinreb-Nahm amides) revolutionized ketone synthesis.[4] The ingenuity of this approach lies in the unique structural feature of the amide, which intercepts the reaction pathway after a single addition of the organometallic nucleophile.
The Key to Control: A Stable Tetrahedral Intermediate
The reaction of an organometallic reagent with a Weinreb amide proceeds through a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. Unlike the intermediates formed from esters or acid chlorides, this species is stabilized by chelation of the magnesium or lithium cation between the newly formed oxyanion and the N-methoxy oxygen atom.[6][7][8] This five-membered chelate is remarkably stable at the low temperatures typically used for these reactions and does not collapse to release the ketone until a deliberate acidic workup is performed.[6][8] This stability is the cornerstone of the method's success; it effectively protects the intermediate from the problematic second addition.[7]
Caption: Chelation stabilizes the tetrahedral intermediate, preventing over-addition.
Comparative Analysis: Weinreb Amides vs. Alternatives
To fully appreciate the advantages of the Weinreb amide methodology, a direct comparison with other common ketone synthesis strategies is essential.
Grignard/Organolithium Reagents + Esters/Acid Chlorides
This is the most direct, yet most problematic, alternative. The lack of a stabilizing group on the intermediate inevitably leads to the formation of a ketone that is immediately consumed by the excess organometallic reagent present in the reaction mixture.
Caption: The intermediate ketone is highly reactive, leading to undesired over-addition.
Friedel-Crafts Acylation
This powerful reaction is a cornerstone of aromatic chemistry but is severely limited in its scope.
-
Substrate Limitation: It is only applicable to the synthesis of aryl ketones.
-
Harsh Conditions: The reaction requires stoichiometric quantities of a strong Lewis acid, such as aluminum chloride (AlCl₃), which is sensitive to moisture.[9]
-
Poor Functional Group Tolerance: The Lewis acid catalyst will complex with any Lewis basic functional groups (e.g., amines, alcohols) in the substrate, rendering them incompatible.[9] Furthermore, the reaction fails with strongly electron-deactivated aromatic rings.[10][11]
In contrast, the Weinreb amide synthesis proceeds under much milder conditions and exhibits broad functional group tolerance, making it suitable for complex and highly functionalized substrates.[4]
Performance Comparison at a Glance
| Feature | Weinreb Amide Synthesis | Grignard + Ester/Acid Chloride | Friedel-Crafts Acylation |
| Primary Product | Ketone (High Yield) | Tertiary Alcohol | Aryl Ketone |
| Over-addition | Suppressed via stable intermediate[6][7] | Major pathway[2][4] | Not applicable |
| Functional Group Tolerance | Excellent (esters, silyl ethers, halides, etc.)[4] | Poor (reacts with acidic protons) | Very Poor (fails with deactivated rings, amines)[9] |
| Substrate Scope | Broad (Alkyl, Aryl, Vinyl, Alkynyl)[4] | Broad | Aromatics only |
| Reaction Conditions | Mild (typically -78 °C to 0 °C) | Mild to moderate | Harsh (strong Lewis acid) |
| Key Advantage | Control & Selectivity | Simplicity (for tertiary alcohols) | C-H activation of arenes |
| Key Limitation | Requires prior amide synthesis | Lack of control, over-addition | Limited scope, harsh conditions |
Experimental Protocols: A Practical Illustration
The following protocols provide a tangible comparison of the workflow and expected outcomes for synthesizing a hypothetical ketone, 1-phenylpropan-1-one.
Protocol 1: Weinreb Amide Method (High-Yield Ketone Synthesis)
Workflow:
Caption: A two-step, high-yield workflow for selective ketone synthesis.
Step A: Synthesis of N-methoxy-N-methylbenzamide
-
To a solution of benzoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF.
-
Stir the reaction at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture in vacuo to obtain benzoyl chloride.
-
Dissolve the crude benzoyl chloride in fresh DCM and cool to 0 °C.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add pyridine (2.5 eq).
-
Add the amine solution dropwise to the benzoyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with 1 M HCl, separate the layers, and wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate to yield the Weinreb amide, which can be purified by chromatography.
Step B: Synthesis of 1-phenylpropan-1-one
-
Dissolve the N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF and cool the solution to 0 °C under a nitrogen atmosphere.
-
Add ethylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield pure 1-phenylpropan-1-one. Expected Yield: >90% .
Protocol 2: Direct Ester Method (Illustrating Over-addition)
-
Dissolve methyl benzoate (1.0 eq) in anhydrous THF and cool the solution to 0 °C under a nitrogen atmosphere.
-
Add ethylmagnesium bromide (2.2 eq, 1.0 M solution in THF) dropwise. An exothermic reaction is expected.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate.
-
Analysis of the crude product by ¹H NMR and GC-MS will show 3-phenylpentan-3-ol as the major product, with only trace amounts, if any, of the desired ketone.
Conclusion: A Reliable Tool for Modern Synthesis
The Weinreb amide ketone synthesis stands as a testament to the power of mechanistic understanding in developing superior synthetic methods. By leveraging the formation of a stable, chelated intermediate, it elegantly circumvents the pervasive issue of over-addition that limits classical approaches using esters and acid chlorides.[4][6][7] Its mild reaction conditions and high tolerance for a diverse array of functional groups make it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and natural product synthesis, where complex molecular scaffolds are the norm.[4] While other methods have their place, the Weinreb amide approach offers a level of control, predictability, and reliability that makes it the gold standard for the high-yield synthesis of ketones from organometallic reagents.
References
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Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2), 183-201. [Link]
-
Weinreb ketone synthesis. In Wikipedia. Retrieved January 23, 2026, from [Link]
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Nishikawa, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48153–48163. [Link]
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Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
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The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Papaya Chemical. Retrieved January 23, 2026, from [Link]
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Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 16). YouTube. [Link]
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Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). (2019, November 11). YouTube. [Link]
-
Esters with Grignard Reagent. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Comparison of the classical approaches to ketone synthesis... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Ghaffari, B., & Daugulis, O. (2016). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Israel Journal of Chemistry, 56(6-7), 463-470. [Link]
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Limitations of Friedel-Crafts Alkylations. (2021, September 22). Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2023, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Reddy, V. P., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(17), 3323-3329. [Link]
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Ashenhurst, J. (2023, May 17). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Grignard Reagent with Esters - a Practice Example. (2022, October 16). YouTube. [Link]
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The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. (2020). Digital Commons@Georgia Southern. [Link]
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Classical approaches for ketone synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Why would in this case, Grignard selectively reacts with ester over ketone? (2020, January 23). Reddit. [Link]
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Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]
-
Synthesis of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. [Link]
-
Reaction of Grignard reagents with esters. (2014, November 4). Chemistry Stack Exchange. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
